molecular formula C14H15NO2S B2604936 3-methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 670271-60-0

3-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B2604936
CAS RN: 670271-60-0
M. Wt: 261.34
InChI Key: VDAZGSGRWXJBGQ-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound. It is a nitrogen-substituted alkyne and is a highly reactive building block used for the design of a wide number of transformations . It is a precursor of highly reactive keteniminium ions and is a useful reagent for asymmetric synthesis .


Synthesis Analysis

The synthesis of 3-methyl-N-(4-methylphenyl)benzenesulfonamide involves the conformation of the N—C bond in the C—SO2—NH—C segment, which has gauche torsion angles with respect to the S=O bonds . Further, the conformation of the N—H bond is anti to the 3-methyl group in the aniline benzene ring .


Molecular Structure Analysis

The molecular structure of 3-methyl-N-(4-methylphenyl)benzenesulfonamide can be represented by the formula C13H13NO2S . Its average mass is 247.313 Da and its monoisotopic mass is 247.066696 Da .


Physical And Chemical Properties Analysis

3-methyl-N-(4-methylphenyl)benzenesulfonamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.7±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol . The flash point is 191.9±25.9 °C . The index of refraction is 1.621 .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

One significant application of benzenesulfonamide derivatives is in catalysis. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides could react with acrylate esters to produce phenanthridine derivatives using a palladium-copper catalyst system. This process showcases the utility of sulfonamide compounds in facilitating oxidative cross-coupling reactions, a vital strategy in organic synthesis (Miura et al., 1998).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds were characterized for their photophysical and photochemical properties, revealing high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such features are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Analgesic Activities

Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including those with benzenesulfonamide moieties, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in various bioactivities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for their potential as carbonic anhydrase inhibitors. These studies demonstrate the application of sulfonamide derivatives in medicinal chemistry, particularly in designing inhibitors for enzymes like carbonic anhydrase, which play critical roles in various physiological processes (Gul et al., 2016).

Structural and Conformational Analysis

Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides, including derivatives such as para-toluensulfonamide and ortho-toluensulfonamide. This research provided insights into the conformations of these molecules and the influence of different substituents on their structures, contributing valuable information to the field of molecular spectroscopy and structure determination (Vigorito et al., 2022).

properties

IUPAC Name

3-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAZGSGRWXJBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylphenyl)benzenesulfonamide

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